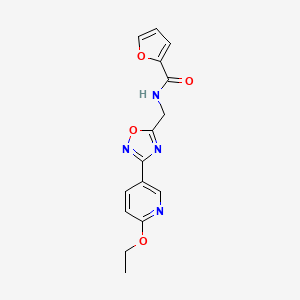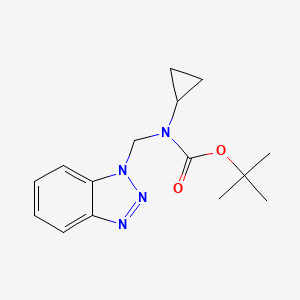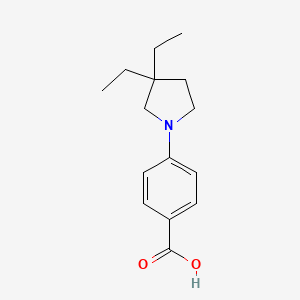
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid is a chemical compound with the CAS Number: 1523552-79-5 . It has a molecular weight of 247.34 and its IUPAC name is 4-(3,3-diethylpyrrolidin-1-yl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid is 1S/C15H21NO2/c1-3-15(4-2)9-10-16(11-15)13-7-5-12(6-8-13)14(17)18/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) . This indicates the molecular structure of the compound.科学的研究の応用
Cancer Research and Therapeutic Applications
The development of poly(ADP-ribose) polymerase (PARP) inhibitors, such as ABT-888, showcases the therapeutic applications of cyclic amine-containing benzimidazole carboxamides for treating cancer. These compounds exhibit excellent PARP enzyme potency and cellular potency, highlighting their significance in developing cancer therapies (Penning et al., 2009).
Analytical Chemistry
In analytical chemistry, chiral derivatization reagents like DBD-APys and ABD-APys are utilized for the resolution of carboxylic acid enantiomers by liquid chromatography. This application is crucial for determining the optical purities of these reagents and for the efficient resolution of enantiomers in various substances, demonstrating the role of related compounds in analytical methodologies (Toyo’oka et al., 1993).
Development of Anti-Cancer Agents
Research into novel quinuclidinone derivatives as potential anti-proliferative agents includes the design and synthesis of compounds for cancer treatment. These studies explore the anti-cancer activity of these compounds, indicating their potential as therapeutic agents (Soni et al., 2015).
Fluorescence Probes for Biological and Chemical Applications
The development of novel fluorescence probes, such as HPF and APF, for reliably detecting reactive oxygen species (ROS) showcases the application of related compounds in biological and chemical studies. These probes allow for the selective detection of highly reactive oxygen species, contributing to our understanding of ROS roles in biological systems (Setsukinai et al., 2003).
Materials Science and Organic Electronics
In materials science, compounds like 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA) have been investigated for their fluorescence properties in the solid state, leading to the development of thermo-responsive materials. These findings highlight the role of these compounds in creating advanced materials for temperature monitoring devices (Han et al., 2013).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-(3,3-diethylpyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(4-2)9-10-16(11-15)13-7-5-12(6-8-13)14(17)18/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBLEWCONRXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C2=CC=C(C=C2)C(=O)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

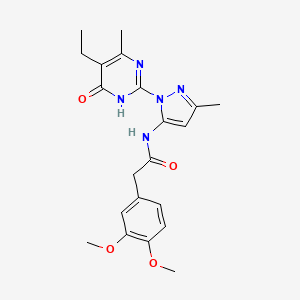
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2743602.png)
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)
![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)
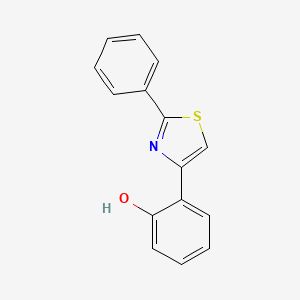
![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)
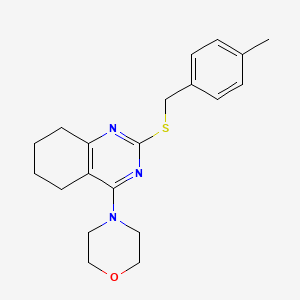
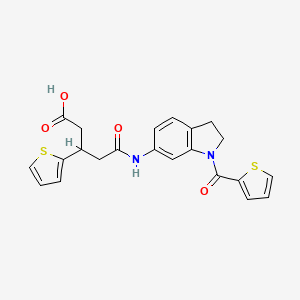

![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)

